
库塔美辛
概述
描述
Cutamesine is a sigma 1 receptor agonist originally developed by Santen Pharmaceutical, Japan, for the treatment of cognitive diseases . Sigma 1 receptors are chaperone proteins at the endoplasmic reticulum (ER) and modulate calcium signaling through the IP3 receptor . Cutamesine has been tested for depression and stroke recovery but has not advanced to phase 3 trials .
Molecular Structure Analysis
The molecular formula for Cutamesine is C23H32N2O2 . This particular agonist is a piperazine, meaning that its core functional group is a six-membered heterocycle with two oppositely-placed nitrogen atoms . Two phenalkyl groups act as substituents for the two nitrogen atoms .
Physical And Chemical Properties Analysis
Cutamesine has a molecular weight of 368.512 Da . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 9 freely rotating bonds . The polar surface area is 25 Ų .
作用机制
Target of Action
Cutamesine, also known as SA 4503, is a synthetic sigma receptor agonist that selectively targets the σ1 receptor . The σ1 receptor is a chaperone protein primarily located in the endoplasmic reticulum of cells in the central nervous system . These σ1 receptors play a crucial role in modulating Ca2+ release and apoptosis .
Mode of Action
Cutamesine’s interaction with the σ1 receptor is associated with various physiological phenomena in the central nervous system (CNS). This includes the activation of dopamine-releasing neurons and the repression of the MAPK/ERK pathway . The σ1 receptor’s biochemical function is that of a molecular chaperone, stabilizing proteins in response to cellular stress .
Biochemical Pathways
The activation of the σ1 receptor by Cutamesine influences several biochemical pathways. One of the key pathways affected is the modulation of Ca2+ release, which is critical for various cellular functions . Additionally, Cutamesine represses the MAPK/ERK pathway, which plays a significant role in cell differentiation, proliferation, and survival .
Pharmacokinetics
In these trials, Cutamesine was administered orally, suggesting that it has suitable bioavailability for systemic effects
Result of Action
Cutamesine’s action on the σ1 receptor has been linked to potential therapeutic effects in various CNS disorders. Preclinical studies suggest that Cutamesine can improve cognitive functions, increase brain-derived neurotrophic factor (BDNF), and prevent neuronal death . In clinical trials, Cutamesine has shown potential benefits in improving neurological function in stroke patients .
Action Environment
The action of Cutamesine can be influenced by various environmental factors. For instance, the timing of administration is crucial, as Cutamesine has shown enhanced functional recovery after experimental stroke with a treatment initiation window of 48 hours and chronic treatment for 28 days
实验室实验的优点和局限性
One of the main advantages of using Cutamesine in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor activation without interference from other proteins. However, one limitation of using Cutamesine is its relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several potential future directions for research on Cutamesine. One area of interest is its potential use in the treatment of depression, as it has been shown to have antidepressant effects in animal models. Another area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to investigate the long-term effects of Cutamesine and its potential toxicity.
科学研究应用
中风恢复
库塔美辛已被证明可以增强体内和体外脑源性神经营养因子 (BDNF) 的表达,这与改善实验性中风的恢复有关。 这表明它在帮助中风后功能恢复方面的潜在应用 .
神经保护
研究表明,库塔美辛在心脏骤停后发生的全球性脑缺血/再灌注损伤后可能具有神经保护作用。 库塔美辛激活 Sigma-1 受体可能有利于脑保护 .
认知增强
库塔美辛治疗已被研究用于其对快速眼动 (REM) 睡眠剥夺引起的认知缺陷的影响。 它可能抵消与缺乏 REM 睡眠相关的 Sigma-1 受体表达降低和认知障碍 .
听力保护
有证据表明,在噪音暴露之前用库塔美辛治疗可以减少噪音引起的听力损失和噪音相关损伤急性期的耳蜗损伤,表明其在听觉保护中的应用 .
安全和危害
属性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSWWUWQVAQPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167935 | |
| Record name | Cutamesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165377-43-5 | |
| Record name | 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165377-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cutamesine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165377435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cutamesine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06618 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cutamesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUTAMESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J7A4144BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Cutamesine exert its effects within the body?
A1: Cutamesine acts as a sigma-1 receptor (Sig-1R) agonist. [, , , , , , , , , ] Sig-1Rs are chaperone proteins primarily residing in the endoplasmic reticulum, often at its interface with mitochondria. [, , , , , , , , , ] Upon binding to Sig-1Rs, Cutamesine modulates their activity, impacting various downstream cellular processes. [, , , , , , , , , ] Notably, Cutamesine has been shown to enhance the secretion of brain-derived neurotrophic factor (BDNF), influence calcium homeostasis, and mitigate neuronal apoptosis in preclinical models. [, ]
Q2: What is the structure of Cutamesine and are there any details about its molecular weight or formula?
A2: While the provided research papers discuss Cutamesine's activity and therapeutic potential, they lack specific details regarding its molecular formula, weight, and spectroscopic data.
Q3: Has Cutamesine shown efficacy in improving functional recovery after stroke in clinical trials?
A3: A Phase II clinical trial (NCT00639249) investigated Cutamesine's safety, tolerability, and efficacy in acute ischemic stroke patients. [, ] While the overall results did not show statistically significant improvements in functional outcomes for the entire study population, a post-hoc analysis revealed that patients with moderate to severe stroke severity exhibited greater improvement in National Institutes of Health Stroke Scale (NIHSS) scores when treated with the 3 mg/d dose compared to placebo. [, ] These findings highlight the need for further investigation, particularly in the moderate to severe stroke population.
Q4: What is the role of sigma-1 receptors in neuroprotection, especially in the context of stroke and other neurological conditions?
A5: Sigma-1 receptors are increasingly recognized for their potential role in neuroprotection. [, ] Studies show that Sig-1R agonists, like Cutamesine, can influence neuronal survival and plasticity. [, , , ] For instance, in models of ischemic stroke, Sig-1R activation has been linked to reduced neuronal damage and improved functional outcomes. [, , , ] This neuroprotective effect is thought to involve various mechanisms, including modulation of calcium signaling, reduction of endoplasmic reticulum stress, and promotion of BDNF secretion. [, , , ]
Q5: What are the pharmacokinetic properties of Cutamesine?
A6: Preclinical studies in rats have explored the pharmacokinetic profile of Cutamesine. [, , ] Following intraperitoneal administration, Cutamesine displays a bi-exponential decline in plasma concentration with an elimination half-life ranging from 1.6 to 3.2 hours in plasma and up to 5.1 hours in the brain. [] Crucially, Cutamesine demonstrates favorable brain penetration, achieving concentrations in the brain significantly higher than in plasma. [, , ] This characteristic is particularly relevant considering its central nervous system targets. []
Q6: How does Cutamesine influence BDNF levels and why is this significant?
A7: Cutamesine has been shown to increase BDNF levels, a protein crucial for neuronal survival, growth, and plasticity. [] This effect was observed in rat models and in vitro studies using neuroblastoma cell lines. [] Mechanistically, Cutamesine appears to enhance the post-translational processing and secretion of BDNF, rather than influencing its gene expression directly. [] This characteristic is noteworthy as it differs from the mechanism of many antidepressants that primarily act by increasing BDNF gene expression. []
Q7: What are the potential implications of Cutamesine's interaction with drug transporters and metabolizing enzymes?
A7: While the provided research highlights Cutamesine's pharmacokinetic properties, including its absorption and distribution, it lacks specific details regarding its interactions with drug transporters and metabolizing enzymes.
Q8: Are there alternative compounds or strategies being explored for similar therapeutic targets?
A9: The research mentions other sigma-1 receptor agonists, such as fluvoxamine, dehydroepiandrosterone (DHEA), and PRE084, which have shown promise in preclinical and clinical studies for conditions like stroke and cognitive impairment. [, , , ] These compounds offer potential alternatives to Cutamesine, and understanding their similarities and differences in terms of efficacy, safety, and mechanisms of action is crucial for advancing therapeutic development in this area.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

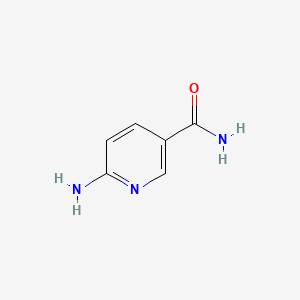
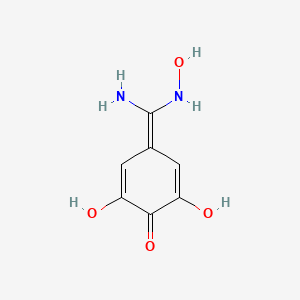
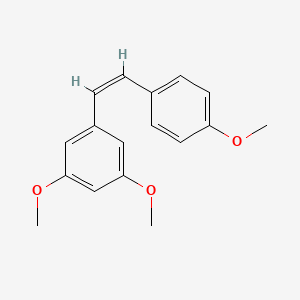
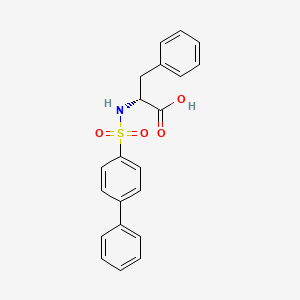
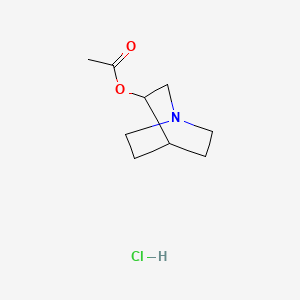
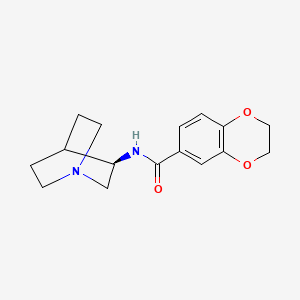
![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)
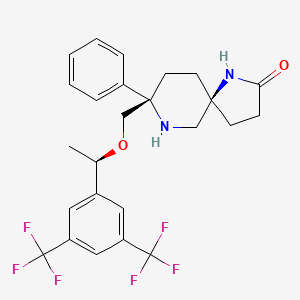
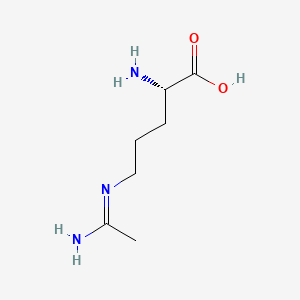
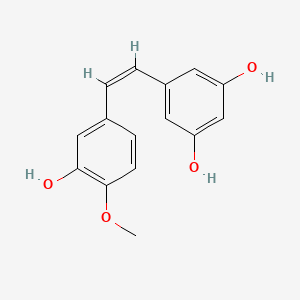
![7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B1662420.png)

![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1662422.png)
